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Compound of Interest

Compound Name: (3-Methyloxiran-2-yl)methanol

Cat. No.: B110122 Get Quote

Introduction

(3-methyloxiran-2-yl)methanol is a versatile bifunctional molecule of significant interest in

synthetic organic chemistry and drug development.[1][2] Its structure contains a strained three-

membered epoxide ring and a primary alcohol, making it a valuable chiral building block for the

synthesis of complex molecules.[1] The high ring strain of the epoxide moiety renders it

susceptible to ring-opening by a wide array of nucleophiles, a reaction that is fundamental to its

utility.[1][3] The regioselectivity and stereoselectivity of this ring-opening reaction are critical

factors that chemists can manipulate to construct specific molecular architectures with defined

stereochemistry.[1]

Mechanism and Regioselectivity

The outcome of the nucleophilic attack on the unsymmetrical oxirane ring of (3-methyloxiran-
2-yl)methanol is primarily dictated by the reaction conditions (acidic or basic/neutral).

Basic or Neutral Conditions: Under these conditions, the reaction proceeds via a classic Sₙ2

mechanism. The nucleophile attacks the sterically less hindered carbon atom. For (3-
methyloxiran-2-yl)methanol, the attack occurs at the C2 position (the carbon bearing the

hydroxymethyl group), as the C3 position is more sterically hindered by the methyl group.[1]

This results in the formation of 2-substituted-3-methyl-1,3-propanediol derivatives.

Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making

it a better leaving group and activating the ring.[3] The reaction mechanism has
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characteristics of both Sₙ1 and Sₙ2 pathways.[3] The nucleophile preferentially attacks the

more substituted carbon atom (C3), which can better stabilize the partial positive charge that

develops in the transition state. This leads to the formation of 3-substituted-2-methyl-1,2-

propanediol derivatives.

The inherent reactivity and predictable selectivity make this compound a powerful tool for

introducing vicinal diol or amino alcohol functionalities, which are common motifs in

pharmaceuticals and natural products.[4]

Regioselectivity of Nucleophilic Ring-Opening

Basic / Neutral Conditions (Sₙ2) Acidic Conditions (Sₙ1-like)

(3-methyloxiran-2-yl)methanol

Nucleophile (Nu⁻) attacks
the less substituted C2

 Nu⁻ 

1. Epoxide Protonation (H⁺)

 H⁺ 

Product: 2-Substituted-3-methyl-1,3-propanediol 2. Nucleophile (Nu-H) attacks
the more substituted C3

Product: 3-Substituted-2-methyl-1,2-propanediol

Click to download full resolution via product page

Quantitative Data Summary
The following tables summarize typical outcomes for the ring-opening of 2,3-epoxy alcohols,

including (3-methyloxiran-2-yl)methanol, with common nucleophiles under different catalytic
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conditions. Yields and regioselectivity are highly dependent on the specific substrate,

nucleophile, and reaction conditions.

Table 1: Ring-Opening with Amine Nucleophiles

Nucleophile Conditions
Major Product
Regioisomer

Yield Reference

Aniline
Acetic Acid,
neat, 25°C

Attack at C3 High [5]

Indoline
Cationic Al-salen

catalyst
Attack at C2 High [4]

| Benzylamine | Metal-free, solvent-free | Attack at C2 | High |[5] |

Table 2: Ring-Opening with Oxygen Nucleophiles

Nucleophile Conditions
Major Product
Regioisomer

Yield Reference

H₂O
Acid catalysis
(e.g., H₂SO₄)

Attack at C3
(forms 2-
methylbutane-
1,2,3-triol)

Good [1]

H₂O
Base catalysis

(e.g., NaOH)

Attack at C2

(forms 2-

methylbutane-

1,2,3-triol)

Good [1]

Methanol
Titanium

isopropoxide

Enhanced C3

selectivity
Good [6]

| Phenol | Mild, base-catalyzed | Attack at C2 | Good |[7] |
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Protocol 1: Base-Mediated Aminolysis (Synthesis of β-Amino Alcohol)

This protocol describes a general, metal- and solvent-free procedure for the regioselective ring-

opening of (3-methyloxiran-2-yl)methanol with an amine under basic/neutral conditions,

leading to attack at the less-hindered C2 position.[5]

Materials:

(3-methyloxiran-2-yl)methanol (1.0 equiv)

Amine nucleophile (e.g., benzylamine) (1.2 equiv)

Acetic acid (optional catalyst, 0.1 equiv)

Round-bottom flask with magnetic stir bar

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a clean, dry round-bottom flask, add (3-methyloxiran-2-yl)methanol.

Add the amine nucleophile to the flask. If the reaction is slow, a catalytic amount of acetic

acid can be added.

Stir the mixture vigorously at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and

brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield the desired β-amino

alcohol.
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1. Combine Reactants

2. Stir Under Controlled
Temperature & Atmosphere

3. Monitor Reaction
(TLC, GC-MS, LC-MS)

4. Quench & Aqueous Workup
(e.g., add water/brine)

5. Extract with
Organic Solvent

6. Dry Organic Layer
(e.g., Na₂SO₄, MgSO₄)

7. Purify Product
(Column Chromatography,

Crystallization, or Distillation)

8. Characterize Product
(NMR, IR, MS)

Pure Product

Click to download full resolution via product page

Protocol 2: Acid-Catalyzed Hydrolysis (Synthesis of a Triol)
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This protocol outlines the acid-catalyzed ring-opening of (3-methyloxiran-2-yl)methanol using

water as the nucleophile to produce 2-methylbutane-1,2,3-triol, with preferential attack at the

more-substituted C3 position.[1]

Materials:

(3-methyloxiran-2-yl)methanol (1.0 equiv)

Acetone/Water solvent mixture (e.g., 10:1)

Dilute sulfuric acid (e.g., 0.1 M)

Round-bottom flask with magnetic stir bar

Sodium bicarbonate

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve (3-methyloxiran-2-yl)methanol in the acetone/water solvent mixture in a round-

bottom flask.

Cool the flask in an ice bath and begin stirring.

Slowly add the dilute sulfuric acid catalyst to the solution.

Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis

indicates the consumption of the starting material.

Carefully quench the reaction by adding solid sodium bicarbonate in small portions until gas

evolution ceases, neutralizing the acid.

Remove the acetone under reduced pressure.

Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude triol product.

Further purification can be achieved via crystallization or column chromatography if

necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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